molecular formula C11H22N2O B8655187 9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane

Cat. No. B8655187
M. Wt: 198.31 g/mol
InChI Key: MQSXIMYPMKQNDJ-UHFFFAOYSA-N
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Patent
US07642278B2

Procedure details

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one was dissolved in THF and LiA1H4 (5 equivalents) was added. The reaction was heated at reflux for 4 hours and then cooled to room temperature. NaF (20 equivalents) and water (5 equivalents) were added and the reaction was stirred vigorously for 1 hour. The resulting precipitate was filtered away and the filtrate was concentrated to provide the title compound as a colorless oil. GC/MS (m/z) 198, Rt=12.57 minutes.
Name
9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:15][CH2:14][C:7]2([O:12][CH2:11][C:10](=O)[NH:9][CH2:8]2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[F-].[Na+].O>C1COCC1>[CH:1]([N:4]1[CH2:5][CH2:6][C:7]2([O:12][CH2:11][CH2:10][NH:9][CH2:8]2)[CH2:14][CH2:15]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCC2(CNC(CO2)=O)CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
LiA1H4 (5 equivalents) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N1CCC2(CNCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.